

Application Notes and Protocols for Phase Equilibria Modeling of Staurolite-Bearing Assemblages

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Compound of Interest

Compound Name: *Staurolite*

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Introduction

Staurolite is a key index mineral in medium-grade metapelites and metabasites, providing crucial constraints on the pressure-temperature (P-T) conditions of metamorphism. Its presence, stability, and reaction relationships with other minerals such as garnet, biotite, chloritoid, and aluminosilicates are fundamental to interpreting the tectonic history of mountain belts. Phase equilibria modeling, particularly the calculation of pseudosections (isochemical phase diagrams), has become an indispensable tool for quantitatively determining the P-T evolution of **staurolite**-bearing rocks.

These application notes provide a comprehensive overview and detailed protocols for the phase equilibria modeling of **staurolite**-bearing assemblages. The content covers the theoretical underpinnings, essential analytical procedures, and a step-by-step guide to computational modeling, enabling researchers to robustly interpret the metamorphic history of these important rock types.

Theoretical Background

Phase equilibria modeling is based on the principles of equilibrium thermodynamics, which state that for a given bulk rock composition, the stable mineral assemblage is the one that

minimizes the total Gibbs Free Energy (G) at a specific pressure (P) and temperature (T). The stability fields of different mineral assemblages are calculated and plotted on a P-T diagram for a fixed bulk composition, creating a pseudosection.

The key components for successful modeling are:

- An accurate bulk rock composition: This is the primary control on the resulting phase equilibria.
- An internally consistent thermodynamic dataset: These datasets contain the thermodynamic properties (enthalpy, entropy, volume) of mineral end-members.
- Appropriate solid solution models: These models describe how elements are distributed among coexisting minerals.

Commonly used software packages for these calculations include THERMOCALC, Perple_X, and THERIAK-DOMINO.[1] These programs use the input bulk composition and thermodynamic data to calculate the stable mineral assemblage over a defined P-T range.[1]

Data Presentation: Staurolite Stability & Reactions

The stability of **staurolite** is highly dependent on bulk rock composition, particularly the ratios of Al₂O₃, FeO, and MgO, as well as pressure and temperature. The following tables summarize typical P-T ranges for **staurolite** stability and key mineral reactions.

Parameter	Typical Range	Notes
Temperature Stability	500 - 750 °C	The upper-temperature limit is sensitive to pressure and bulk composition.[2]
Pressure Stability	2 - 10 kbar	Mg-rich staurolite can be stable at much higher pressures (>12 kbar).[3]
Common Coexisting Minerals	Garnet, Biotite, Muscovite, Kyanite/Sillimanite/Andalusite, Quartz, Plagioclase	The specific assemblage depends on the P-T conditions and bulk composition.[4]

Table 1: General Pressure-Temperature Stability Range for **Staurolite**.

Reaction Type	General Reaction Equation	Metamorphic Significance
Staurolite-in (Prograde)	Garnet + Chlorite → Staurolite + Biotite	Marks the beginning of the staurolite zone in Barrovian-type metamorphism. [5]
Staurolite-in (Prograde)	Chloritoid + Kyanite → Staurolite + Quartz + H ₂ O	A common staurolite-forming reaction in aluminous pelites.
Staurolite-out (Prograde)	Staurolite + Muscovite + Quartz → Garnet + Al ₂ SiO ₅ + Biotite + H ₂ O	Defines the upper-temperature stability limit of staurolite at medium pressures.
Staurolite Breakdown (Low P)	Staurolite + Quartz → Cordierite + Al ₂ SiO ₅ + H ₂ O	Characteristic of low-pressure/high-temperature (Buchan-type) metamorphic terranes.
Staurolite Breakdown (High T)	Staurolite + Muscovite + Plagioclase + Vapour → Hercynite + Corundum + Mullite + Quartz + Liquid	Occurs during high-temperature metamorphism and partial melting (anatexis). [6] [7]

Table 2: Key Metamorphic Reactions Involving **Staurolite**.

Experimental Protocols

Accurate phase equilibria modeling relies on precise analytical data. The following protocols outline the key experimental procedures.

Protocol 1: Petrographic Thin Section Preparation

Objective: To prepare a high-quality thin section (~30 µm thick) for petrographic analysis and subsequent microanalysis.

Methodology:

- Sectioning: A small, representative block of the rock is cut using a diamond-tipped rock saw.

- Impregnation: For porous or friable rocks, the sample is placed in a vacuum chamber and impregnated with a low-viscosity epoxy to fill pore spaces and prevent plucking of minerals during grinding.[3][8]
- Initial Grinding: One surface of the rock chip is ground flat and smooth using progressively finer abrasive powders (e.g., silicon carbide) on a lapping wheel.[8][9]
- Mounting: The polished surface of the rock chip is bonded to a glass microscope slide using epoxy.[9]
- Resectioning: The excess rock material is cut from the slide, leaving a section of approximately 1-2 mm thickness.[8]
- Final Grinding: The section is carefully ground down to a final thickness of 30 μm using fine abrasive powders. The thickness is monitored using a polarizing microscope by observing the interference colors of known minerals like quartz.[9]
- Polishing: For microprobe analysis, the thin section is polished with diamond pastes to achieve a scratch-free, flat surface. A cover slip is not added for this purpose.

Protocol 2: Whole-Rock Geochemical Analysis by XRF

Objective: To determine the bulk chemical composition of the rock sample.

Methodology:

- Sample Selection & Preparation: A representative, unweathered portion of the rock (at least several grams) is selected. The sample is crushed and then pulverized to a fine powder (<200 mesh) using a shatterbox or ball mill.[5]
- Sample Preparation for Analysis:
 - Fused Bead Method (for major and some trace elements): A precise amount of the rock powder is mixed with a flux (e.g., lithium tetraborate) and fused at high temperature (~1000-1100 $^{\circ}\text{C}$) in a platinum crucible to create a homogenous glass disk. This method minimizes mineralogical and particle size effects.

- Pressed Pellet Method (for trace elements): The rock powder is mixed with a binding agent and pressed under high pressure to form a solid pellet.[\[5\]](#)
- XRF Analysis: The prepared bead or pellet is placed in the X-ray fluorescence (XRF) spectrometer.[\[2\]](#) The sample is irradiated with a primary X-ray beam, causing the atoms in the sample to emit fluorescent (or secondary) X-rays at characteristic energies for each element.
- Data Quantification: The intensity of the emitted X-rays for each element is measured and compared to intensities from certified reference materials of known composition to determine the concentration of major element oxides (e.g., SiO_2 , Al_2O_3 , Fe_2O_3 , MgO) and trace elements.[\[10\]](#)[\[11\]](#)

Protocol 3: Electron Probe Microanalysis (EPMA) of Minerals

Objective: To determine the precise chemical composition of individual mineral grains within the rock.

Methodology:

- Sample Preparation: A polished thin section is coated with a thin layer of carbon to make it electrically conductive.[\[6\]](#)[\[12\]](#) This prevents charge buildup from the electron beam.
- Instrument Setup: The coated thin section is loaded into the electron probe microanalyzer. The instrument is brought to a high vacuum.[\[13\]](#) An accelerating voltage (typically 15 kV) and beam current are set.
- Analysis:
 - The electron beam is focused on a specific point on a mineral grain.
 - The interaction of the electron beam with the sample generates characteristic X-rays for the elements present.
 - Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of these X-rays.

- The measured X-ray intensities are compared to those of well-characterized standards to quantify the elemental composition of the mineral.[14]
- Data Processing: The raw data, typically reported as element weight percent, are recalculated into mineral formulas based on stoichiometry.

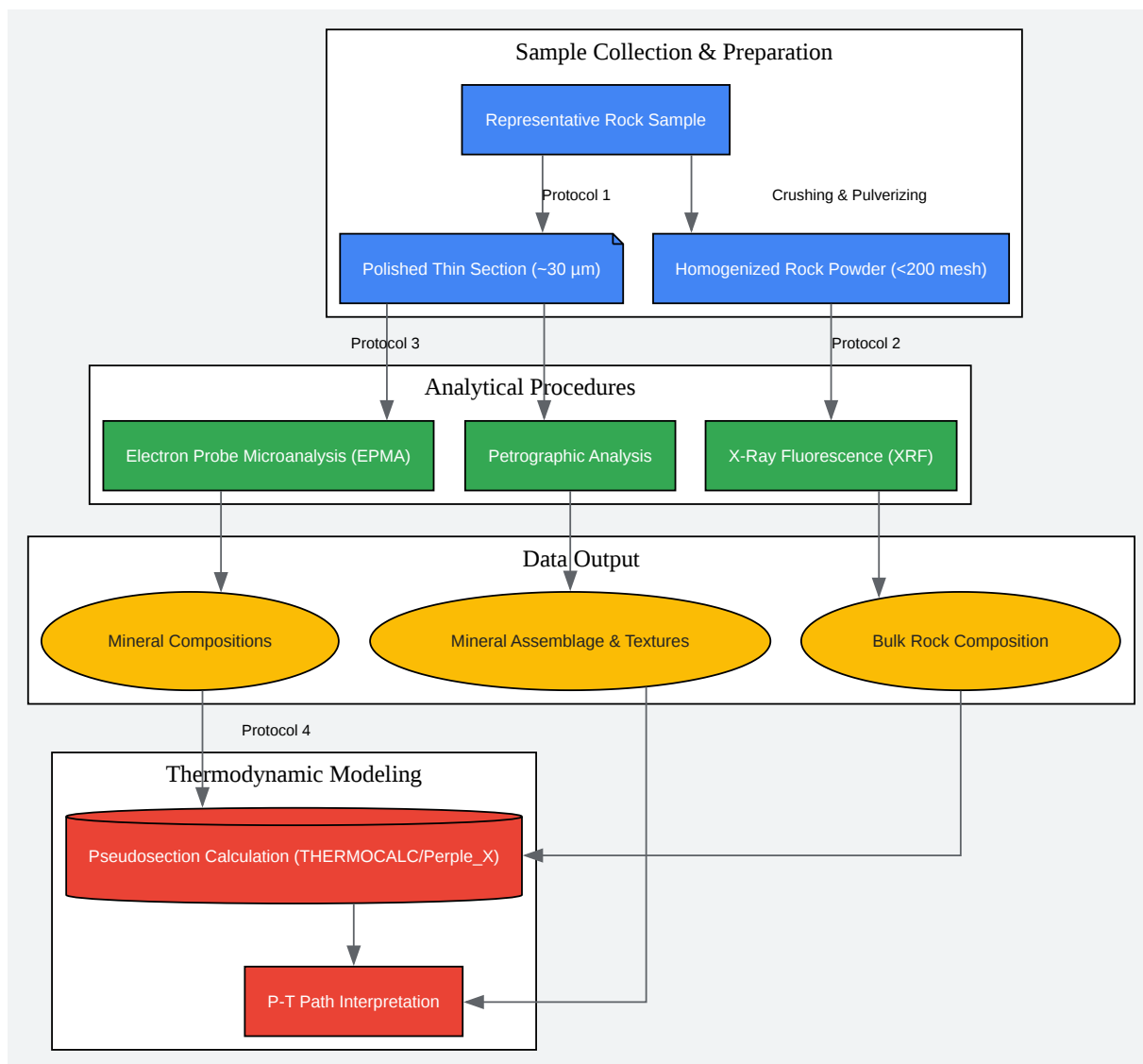
Protocol 4: Pseudosection Calculation with THERMOCALC

Objective: To compute a P-T pseudosection for a specific bulk rock composition.

Methodology:

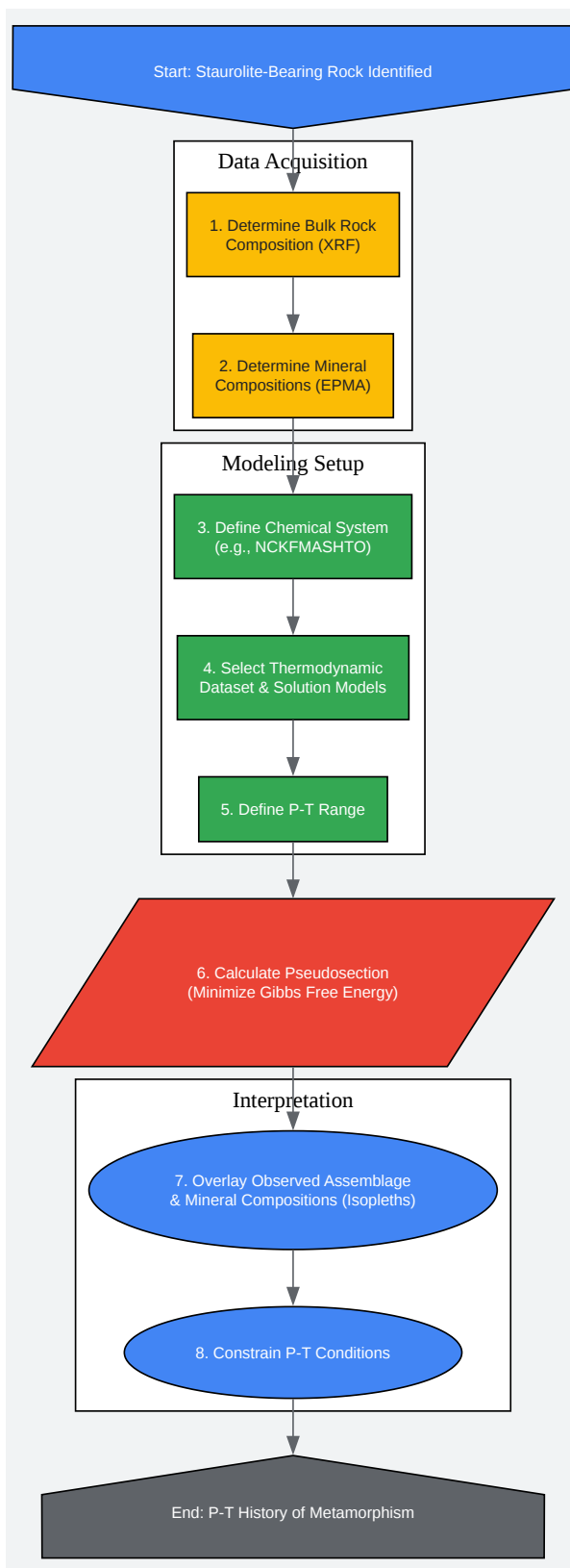
- Define the System: Choose the appropriate chemical system based on the major elements identified by XRF analysis (e.g., $\text{MnO-Na}_2\text{O-CaO-K}_2\text{O-FeO-MgO-Al}_2\text{O}_3\text{-SiO}_2\text{-H}_2\text{O-TiO}_2\text{-O}_2$, or MnNCKFMASHTO).
- Input Bulk Composition: Enter the whole-rock composition (in molar proportions) into a script file for THERMOCALC.[15]
- Select Thermodynamic Dataset and Solution Models: Choose the most recent and appropriate internally consistent thermodynamic dataset (e.g., Holland and Powell, 2011). Select the activity-composition (a-x) models for the solid solution phases expected to be stable (e.g., garnet, biotite, **staurolite**, plagioclase).[4]
- Set Calculation Parameters: Define the pressure and temperature range for the calculation (e.g., 2-12 kbar, 450-750 °C).
- Run THERMOCALC: Execute the program. THERMOCALC calculates the Gibbs Free Energy for all possible mineral assemblages at each P-T point on a grid and identifies the most stable (lowest energy) assemblage.[15][16]
- Visualize the Output: Use plotting software (like drawpd) to visualize the calculated stable phase fields and generate the P-T pseudosection.[7] The diagram can be contoured with compositional isopleths (lines of constant mineral composition) or modal abundance isopleths (lines of constant mineral proportion) to further constrain the P-T path.

Mandatory Visualizations



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Caption: Workflow for Phase Equilibria Modeling.



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Caption: Logical Steps for Pseudosection Analysis.

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